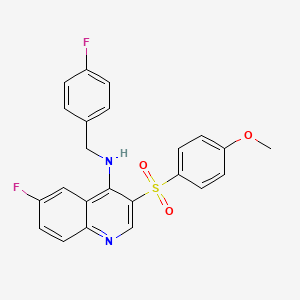

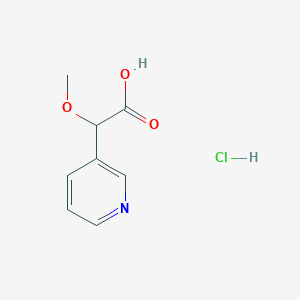

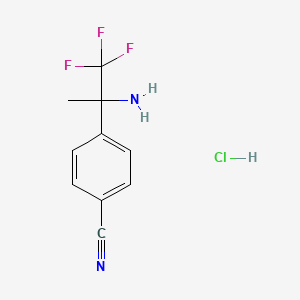

6-fluoro-N-(4-fluorobenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-N-(4-fluorobenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine, also known as GNF-2, is a small molecule inhibitor that has shown potential in various scientific research applications.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has focused on synthesizing fluorine-substituted quinoline derivatives due to their potential in various applications, including as anti-inflammatory agents. For example, studies have generated fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives through Michael addition reactions, which display potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory activity. The improved solubility of these compounds in water or PBS buffer systems at room temperature suggests their utility in biological contexts (Sun et al., 2019).

Fluorescent Labeling and Sensing

The compound 6-methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, exemplifies the application of fluorine-substituted quinolines in fluorescent labeling. This compound demonstrates strong fluorescence across a wide pH range, making it useful for biomedical analysis as a fluorescent labeling reagent for carboxylic acids (Hirano et al., 2004).

Photochemistry and Photostability

The photochemistry of fluorinated quinolone derivatives, especially those used as antibacterials, has been studied to understand their phototoxicity. These compounds, including 6-fluoro derivatives, undergo heterolytic defluorination upon exposure to light, a reaction path that may be relevant to their phototoxic effects in therapeutic contexts (Fasani et al., 1999).

Cytotoxic Activities and Cancer Research

A series of isatin derivatives, including compounds with chloro/fluoro substituents, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research underscores the potential of fluorine-substituted quinoline derivatives in developing novel anticancer agents. Some of these compounds have shown significant in vitro cytotoxic activities, suggesting their utility in cancer treatment strategies (Reddy et al., 2013).

Antimicrobial Applications

The synthesis of novel quinoxaline sulfonamides, which include steps such as chlorosulfonation and reaction with aromatic amines, has been explored for their antibacterial activities against various bacteria. This research indicates the potential use of fluorine-substituted compounds in creating effective antimicrobial agents (Alavi et al., 2017).

Propriétés

IUPAC Name |

6-fluoro-N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O3S/c1-30-18-7-9-19(10-8-18)31(28,29)22-14-26-21-11-6-17(25)12-20(21)23(22)27-13-15-2-4-16(24)5-3-15/h2-12,14H,13H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLGDUUWJVJCNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-N-(4-fluorobenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)

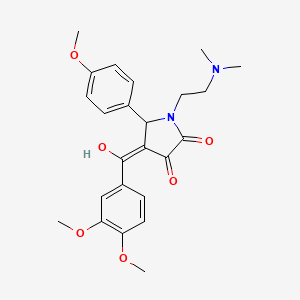

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)

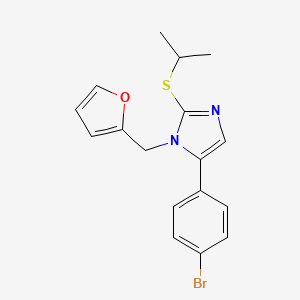

![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)